

Application Notes and Protocols for Measuring DW71177 Binding Affinity

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the binding affinity of **DW71177**, a potent and selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins. The following sections detail the quantitative binding data for **DW71177** and provide step-by-step protocols for key binding affinity measurement techniques.

Introduction to DW71177

DW71177 is a novel small molecule inhibitor that selectively targets the BD1 of BET proteins, which are crucial regulators of gene expression and are implicated in various diseases, including cancer.[1][2] Specifically, its robust and specific binding to the acetyl-lysine (Kac) binding pocket of BD1 has been demonstrated, highlighting its potential as a therapeutic agent. [1] Accurate measurement of its binding affinity to its target proteins is critical for understanding its mechanism of action and for the development of effective drug candidates.

Quantitative Binding Affinity Data

Isothermal Titration Calorimetry (ITC) has been utilized to determine the binding affinity of **DW71177** to the bromodomains of BRD4, a key member of the BET protein family. The equilibrium dissociation constants (Kd) are summarized in the table below.



Target Protein	Binding Affinity (Kd)	Technique
BRD4-BD1	6.7 nM	Isothermal Titration Calorimetry (ITC)
BRD4-BD2	141 nM	Isothermal Titration Calorimetry (ITC)

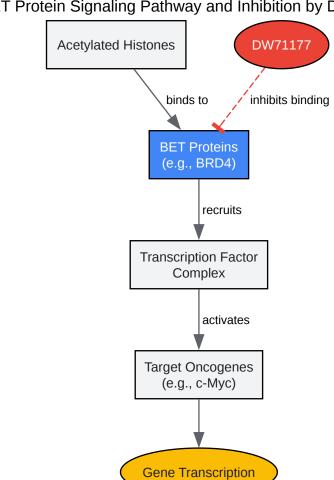
Data sourced from BioWorld and DC Chemicals.[3][4]

The data demonstrates the high potency and selectivity of **DW71177** for the first bromodomain of BRD4.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the context and methodologies described, the following diagrams are provided.





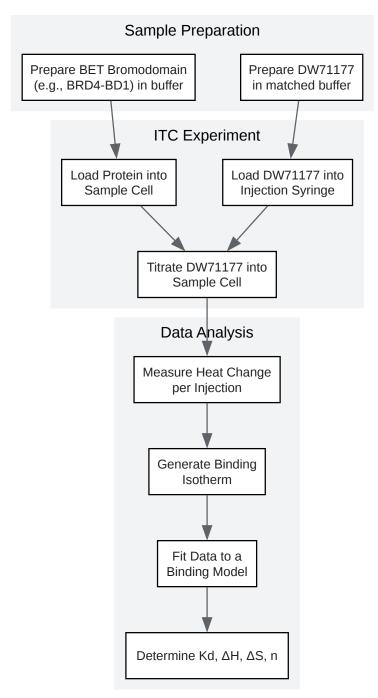
BET Protein Signaling Pathway and Inhibition by DW71177

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Caption: BET protein signaling and **DW71177** inhibition.



Isothermal Titration Calorimetry (ITC) Experimental Workflow



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Caption: Isothermal Titration Calorimetry workflow.



Experimental Protocols

Detailed methodologies for three key binding affinity measurement techniques are provided below.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[3][5][6]

Materials:

- Microcalorimeter (e.g., MicroCal PEAQ-ITC, ITC200)
- Purified BET bromodomain protein (e.g., BRD4-BD1)
- DW71177
- Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
- Degasser

Protocol:

- Sample Preparation:
 - Dialyze the purified BET bromodomain protein against the chosen buffer extensively to ensure buffer matching.[7]
 - Dissolve DW71177 in the final dialysis buffer to the desired concentration. It is crucial that
 the buffer for both the protein and the ligand are identical to minimize heats of dilution.[5]
 [7]
 - Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles.[5]
 - Accurately determine the concentrations of both the protein and DW71177 solutions.
- Instrument Setup:



- Set the experimental temperature (e.g., 25°C).
- Set the stirring speed (e.g., 750 rpm).
- Set the reference power (e.g., 10 μcal/sec).
- Experimental Run:
 - Load the BET bromodomain solution into the sample cell (typically 200-300 μL).
 - Load the DW71177 solution into the injection syringe (typically 40 μL). The concentration
 of the ligand in the syringe should be 10-20 times that of the protein in the cell.
 - \circ Perform an initial injection of a small volume (e.g., 0.4 μ L) to remove any air from the syringe tip, and discard this data point during analysis.
 - Proceed with a series of injections (e.g., 19 injections of 2 μL each) with a spacing of approximately 150 seconds between injections to allow the system to return to baseline.
- Data Analysis:
 - Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.
 - Plot the heat change against the molar ratio of ligand to protein.
 - Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model)
 using the analysis software provided with the instrument.
 - The fitting will yield the equilibrium dissociation constant (Kd), the stoichiometry of binding (n), and the enthalpy (Δ H) and entropy (Δ S) of binding.[8]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[9][10]

Materials:



- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5)
- Amine coupling kit (EDC, NHS, ethanolamine)
- Purified BET bromodomain protein
- DW71177
- Running buffer (e.g., HBS-EP+)
- Regeneration solution (e.g., 10 mM Glycine-HCl pH 2.5)

Protocol:

- Protein Immobilization:
 - Activate the sensor chip surface by injecting a mixture of EDC and NHS.
 - Inject the purified BET bromodomain protein over the activated surface to allow for covalent coupling.
 - Deactivate any remaining active esters by injecting ethanolamine.
 - A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.
- Binding Measurement:
 - Prepare a series of dilutions of DW71177 in running buffer.
 - Inject the different concentrations of **DW71177** over the sensor surface containing the immobilized protein and the reference surface.
 - Monitor the association of DW71177 in real-time.
 - After the association phase, flow running buffer over the surface to monitor the dissociation of the DW71177-protein complex.



- Surface Regeneration:
 - Inject the regeneration solution to remove any bound **DW71177** and prepare the surface for the next injection.
- Data Analysis:
 - Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
 - Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.[11][12][13]

Materials:

- Fluorescently labeled tracer molecule that binds to the BET bromodomain
- · Purified BET bromodomain protein
- DW71177
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20)
- Microplate reader with fluorescence polarization capabilities
- Black, low-volume microplates (e.g., 384-well)

Protocol:

- Assay Setup (Competition Assay):
 - Prepare a solution of the BET bromodomain protein and the fluorescent tracer at a fixed concentration. The concentration of the protein should be close to the Kd of the tracer for



optimal assay performance.

- Prepare a serial dilution of **DW71177**.
- In a microplate, add the protein-tracer mixture to each well.
- Add the serially diluted **DW71177** to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only buffer and tracer (minimum polarization).

Incubation:

• Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 30-60 minutes).

Measurement:

 Measure the fluorescence polarization of each well using the microplate reader. Excite the sample with polarized light and measure the intensity of emitted light parallel and perpendicular to the excitation plane.

Data Analysis:

- The instrument software will calculate the polarization (mP) values.
- Plot the mP values against the logarithm of the **DW71177** concentration.
- Fit the resulting sigmoidal curve to a suitable competition binding model to determine the IC50 value of **DW71177**.
- The IC50 value can be converted to a Ki (an estimate of Kd) using the Cheng-Prusoff equation, provided the Kd of the fluorescent tracer and its concentration are known.

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